N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Research has shown the synthesis of functionalized amino acid derivatives, including compounds structurally related to "N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide," which were evaluated for their cytotoxicity against human cancer cell lines. Certain compounds exhibited significant cytotoxicity, indicating potential use in designing new anticancer agents (Vivek Kumar et al., 2009).
Concomitant Polymorphism in Pyridine-2,6-dicarboxamide Derivative
Another study focused on a pyridine-2,6-dicarboxamide derivative, showcasing concomitant polymorphism within a single space group. The research provides insights into the crystallization process and molecular modeling, underscoring the compound's potential in understanding polymorphism's impact on pharmaceutical efficacy and stability (N. Özdemir et al., 2012).
Development of Aromatic Polyamides and Polyimides
Studies have also delved into the synthesis of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine, highlighting their applications in material science due to their thermal stability and solubility in polar solvents. These materials offer promising properties for advanced technological applications, including electronics and coatings (Chin‐Ping Yang & Jiun-Hung Lin, 1994; 1995).
Heterocyclic Synthesis for Antibiotic Development
Further research includes the synthesis of heterocyclic compounds with thiophene-2-carboxamide, aiming at new antibiotic and antibacterial drug development. The study reflects the ongoing efforts to combat bacterial resistance through novel synthetic routes and compounds (G. Ahmed, 2007).
Future Directions
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-16(22)13-7-3-4-8-14(13)19-17(23)11-9-15(21)20(10-11)12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H2,18,22)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZMAFQRFZVHNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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